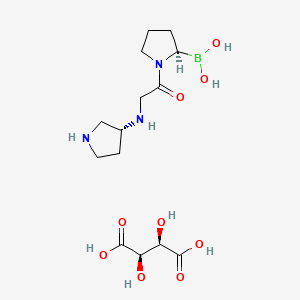

Dutogliptin tartrate

Übersicht

Beschreibung

Dutogliptin tartrate is a small molecule drug that functions as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4), a serine protease. This compound has been investigated for its potential in treating type 2 diabetes mellitus by increasing the physiological levels of regulatory peptides, such as glucagon-like peptide-1 (GLP-1), which is an important modulator of insulin response and digestion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dutogliptin-Tartrat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen und der Reinigung. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolidinrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Boronsäuregruppe: Dieser Schritt ist entscheidend für die Aktivität der Verbindung und beinhaltet die Verwendung von Boronsäurederivaten.

Bildung des Tartrat-Salzes: Der letzte Schritt beinhaltet die Reaktion von Dutogliptin mit Weinsäure, um das Tartrat-Salz zu bilden, das die Löslichkeit und Stabilität der Verbindung verbessert.

Industrielle Produktionsverfahren

Die industrielle Produktion von Dutogliptin-Tartrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Batchreaktionen: Große Reaktoren werden verwendet, um die Cyclisierung und die Modifikation der funktionellen Gruppen durchzuführen.

Reinigung: Techniken wie Kristallisation, Filtration und Chromatographie werden verwendet, um die Verbindung zu reinigen.

Qualitätskontrolle: Es werden strenge Tests durchgeführt, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dutogliptin-Tartrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen modifizieren, was sich möglicherweise auf die Aktivität der Verbindung auswirkt.

Reduktion: Reduktionsreaktionen können den Oxidationszustand der Verbindung verändern, was sich auf ihre Stabilität und Wirksamkeit auswirkt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Substitution zu verschiedenen substituierten Analogen führen kann .

Wissenschaftliche Forschungsanwendungen

Management of Type 2 Diabetes Mellitus

Dutogliptin tartrate has been extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes. It is often used in combination with other antidiabetic medications such as metformin and thiazolidinediones.

Clinical Trial Findings:

- A 12-week multicenter trial involving 423 patients demonstrated that dutogliptin significantly reduced HbA1c levels by 0.52% and 0.35% at doses of 400 mg and 200 mg respectively, compared to placebo .

- The proportion of patients achieving an HbA1c target of <7% was significantly higher in the dutogliptin groups (27% for 400 mg) compared to placebo (12%) .

| Dose (mg) | Change in HbA1c (%) | Fasting Plasma Glucose Reduction (mmol/l) | Proportion Achieving HbA1c <7% |

|---|---|---|---|

| 400 | -0.82 | -1.00 | 27% |

| 200 | -0.64 | -0.88 | 21% |

| Placebo | -0.30 | N/A | 12% |

Potential Cardiovascular Benefits

Recent studies suggest that dutogliptin may have cardiovascular benefits, particularly in patients recovering from myocardial infarction. Animal studies indicate that DPP-4 inhibition can improve heart function and enhance cardiac myocyte regeneration post-infarction .

Key Findings:

- A phase III trial is underway to evaluate the safety and efficacy of dutogliptin in combination with filgrastim for improving outcomes after myocardial infarction .

- Preliminary results indicate that dutogliptin administration post-myocardial infarction can reduce infarct size and improve survival rates in murine models .

Pharmacokinetics and Administration

Dutogliptin can be administered orally or parenterally, with studies showing that subcutaneous administration achieves nearly 100% bioavailability. This mode of delivery may offer advantages over oral formulations by providing stable DPP-4 inhibition over extended periods .

Pharmacokinetic Data:

Wirkmechanismus

Dutogliptin tartrate exerts its effects by inhibiting DPP4, a serine protease that degrades incretin hormones such as GLP-1. By inhibiting DPP4, dutogliptin increases the levels of GLP-1, enhancing insulin secretion and reducing glucagon release. This leads to improved glucose control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin and glucagon secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Einzigartigkeit

Dutogliptin-Tartrat ist aufgrund seiner spezifischen Boronsäuregruppe einzigartig, die seine Bindungsaffinität und Selektivität für DPP4 erhöht. Dieses Strukturmerkmal unterscheidet es von anderen DPP4-Inhibitoren und trägt zu seiner potenten inhibitorischen Aktivität bei .

Biologische Aktivität

Dutogliptin tartrate, also known as PHX-1149, is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily investigated for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its potential to improve glycemic control by enhancing incretin levels, which play a crucial role in glucose metabolism.

Dutogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, dutogliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved blood glucose control.

Pharmacokinetics and Pharmacodynamics

Research has shown that dutogliptin exhibits favorable pharmacokinetic properties, including high bioavailability and a dose-dependent increase in DPP-4 inhibition. In a study involving healthy volunteers, subcutaneous administration of dutogliptin resulted in approximately 100% bioavailability and sustained DPP-4 inhibition exceeding 86% over 24 hours at higher doses (120 mg) .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Maximum DPP-4 Inhibition | >90% at ≥60 mg dose |

| Duration of Inhibition | Up to 342 hours at 120 mg dose |

| Accumulation Ratio | 0.90 to 1.03 |

Clinical Efficacy

A pivotal clinical trial demonstrated that dutogliptin significantly improved glycemic control in patients with T2DM. Over a 12-week period, participants receiving dutogliptin showed a reduction in HbA1c levels of -0.52% for the 400 mg dose and -0.35% for the 200 mg dose compared to placebo . The proportion of patients achieving an HbA1c level of less than 7% was notably higher in the dutogliptin groups compared to placebo.

Clinical Trial Results

| Treatment Group | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mmol/l) | Patients Achieving HbA1c < 7% (%) |

|---|---|---|---|

| Dutogliptin 400 mg | -0.52 (p < 0.001) | -1.00 (p < 0.001) | 27 |

| Dutogliptin 200 mg | -0.35 (p = 0.006) | -0.88 (p = 0.003) | 21 |

| Placebo | -0.30 | N/A | 12 |

Safety and Tolerability

Dutogliptin has been generally well-tolerated among patients, with adverse events being mild and not clinically significant. In the aforementioned studies, the most common side effects were minor injection site reactions, with no serious adverse events reported .

Case Studies and Further Research

Further investigations into dutogliptin's effects on cardiovascular health have shown promising results, particularly regarding its potential benefits post-myocardial infarction by improving cardiac myocyte regeneration . These findings suggest that beyond its role in glycemic control, dutogliptin may have broader implications for metabolic and cardiovascular health.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWHNLVZPGXBNS-MHDNXTQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008624 | |

| Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890402-81-0 | |

| Record name | Dutogliptin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUTOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.